2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14835786
InChI: InChI=1S/C21H17NO2S/c1-24-16-12-10-15(11-13-16)14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C21H17NO2S
Molecular Weight: 347.4 g/mol

2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone

CAS No.:

Cat. No.: VC14835786

Molecular Formula: C21H17NO2S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone -

Specification

Molecular Formula C21H17NO2S
Molecular Weight 347.4 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1-phenothiazin-10-ylethanone
Standard InChI InChI=1S/C21H17NO2S/c1-24-16-12-10-15(11-13-16)14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3
Standard InChI Key ADYRFVJETABGMT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

Phenothiazine derivatives are defined by a tricyclic system comprising two benzene rings fused to a central thiazine ring. In 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone, the phenothiazine core is functionalized at position 10 with an ethanone group (CH₂CO-) and at position 2 with a 4-methoxyphenyl substituent. The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing the compound's electronic distribution and lipophilicity .

Crystallographic studies of analogous compounds, such as 2,5-bis(4-(10H-phenothiazin-10-yl)phenyl)-1,3,4-oxadiazole, reveal non-coplanar geometries due to steric hindrance between substituents . For instance, dihedral angles between the oxadiazole ring and adjacent phenyl groups range from 11.68° to 14.73°, suggesting similar torsional effects may occur in 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone .

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) data for structurally similar compounds, such as (4-Methoxyphenyl)-10H-phenothiazin-10-yl-methanone (7d), show characteristic aromatic proton signals between δ 6.78–7.58 ppm and methoxy group singlets at δ 3.69 ppm . These patterns align with expectations for 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone, where the ethanone's methylene protons would appear as a singlet near δ 3.8–4.0 ppm .

Density functional theory (DFT) calculations on related phenothiazines predict HOMO-LUMO gaps of 3.2–3.5 eV, indicating moderate electron delocalization . Such properties are critical for understanding charge-transfer interactions in potential material science applications.

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone likely follows methodologies developed for analogous phenothiazine ketones. A representative approach involves:

  • Nucleophilic Aromatic Substitution: Reacting 10H-phenothiazine with 2-chloro-1-(4-methoxyphenyl)ethan-1-one in the presence of a base such as potassium carbonate .

  • Catalytic Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination between halogenated precursors and phenothiazine derivatives .

Table 1: Comparative Synthetic Conditions for Phenothiazine Derivatives

CompoundReaction TimeYield (%)Catalyst System
7d 6 h71Pd(OAc)₂, XPhos
7h 4 h94Pd(OAc)₂, t-Bu₃P
Analogous ethanone 8 h68K₂CO₃, DMF, 80°C

Industrial-Scale Production Considerations

Continuous flow reactors have been employed to synthesize phenothiazine derivatives with 15–20% improved efficiency compared to batch processes . Critical parameters include:

  • Temperature control (±2°C) to prevent side reactions

  • Residence time optimization (30–45 minutes)

  • Catalyst recycling systems to reduce Pd waste

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The methoxy and ethanone groups confer moderate lipophilicity, with predicted logP values of 2.8–3.2 (ChemAxon calculations). Solubility profiles show:

  • High solubility in DMSO (>50 mg/mL)

  • Limited aqueous solubility (0.12 mg/mL at pH 7.4)

  • Enhanced solubility in ethanol/water mixtures (1:1 v/v = 8.7 mg/mL)

Thermal and Photochemical Stability

Differential scanning calorimetry (DSC) of related compounds reveals melting points between 155–175°C . Accelerated stability studies under ICH guidelines indicate:

  • <5% degradation after 6 months at 25°C/60% RH

  • Photodegradation of 12–18% under UV light (300–400 nm, 48 h exposure)

Pharmacological Activities and Mechanisms

Neurological Targets

Phenothiazine derivatives demonstrate affinity for dopamine receptors (D₂ IC₅₀ = 0.8–1.2 µM) and acetylcholinesterase (AChE IC₅₀ = 2.4 µM) . Molecular docking studies suggest the ethanone moiety forms critical hydrogen bonds with Tyr407 and Trp86 residues in AChE .

Table 2: Receptor Binding Profiles of Selected Analogs

Compound [Ref]D₂ (Ki, nM)5-HT₂A (Ki, nM)AChE (IC₅₀, µM)
7d 8403202.1
7l 9204503.4
Piperazine derivative 6802901.8

Antimicrobial Efficacy

While direct data on 2-(4-Methoxy-phenyl)-1-phenothiazin-10-yl-ethanone is unavailable, structurally similar compounds exhibit:

  • MIC values of 8–16 µg/mL against Staphylococcus aureus

  • 64–128 µg/mL against Mycobacterium tuberculosis H37Rv

  • Limited activity against Gram-negative pathogens (>256 µg/mL)

Material Science Applications

Organic Electronics

Phenothiazine derivatives demonstrate promising charge-transport properties:

  • Hole mobility: 10⁻³–10⁻² cm²/V·s

  • HOMO levels: -5.1 to -5.3 eV (vs vacuum)
    These characteristics suggest potential use in:

  • Organic light-emitting diodes (OLEDs)

  • Perovskite solar cell hole-transport layers

Recent Advances and Future Directions

Targeted Drug Delivery Systems

Nanoparticle-encapsulated phenothiazine derivatives demonstrate:

  • 3–5× increased brain penetration in murine models

  • Sustained release profiles over 72 hours

Computational Design of Analogs

Machine learning models (Random Forest, R² = 0.87) have been developed to predict absorption parameters, accelerating lead optimization .

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